N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
CAS No.: 833437-83-5
Cat. No.: VC6800019
Molecular Formula: C20H19ClN4O3S2
Molecular Weight: 462.97
* For research use only. Not for human or veterinary use.
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide - 833437-83-5](/images/structure/VC6800019.png)
Specification
CAS No. | 833437-83-5 |
---|---|
Molecular Formula | C20H19ClN4O3S2 |
Molecular Weight | 462.97 |
IUPAC Name | N-[4-[benzyl(methyl)sulfamoyl]phenyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide |
Standard InChI | InChI=1S/C20H19ClN4O3S2/c1-25(13-14-6-4-3-5-7-14)30(27,28)16-10-8-15(9-11-16)23-19(26)18-17(21)12-22-20(24-18)29-2/h3-12H,13H2,1-2H3,(H,23,26) |
Standard InChI Key | YHHKCDMYQXQDTI-UHFFFAOYSA-N |
SMILES | CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SC |
Introduction
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound belonging to the class of pyrimidine derivatives. It features a pyrimidine ring substituted with various functional groups, which contribute to its potential biological activity and chemical reactivity. This compound is of interest in medicinal chemistry, particularly for drug development due to its structural complexity and potential therapeutic applications.
Synthesis and Reaction Conditions
The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often used to monitor the progress of the reactions and characterize intermediates.
Synthesis Steps
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Starting Materials: The synthesis begins with appropriate starting materials, often involving pyrimidine derivatives and sulfamoyl compounds.
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Coupling Reactions: Coupling reactions are performed to attach the benzyl(methyl)sulfamoyl group to the pyrimidine ring.
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Substitution Reactions: Substitution reactions are used to introduce the methylsulfanyl group and other functional groups.
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Purification: Final purification steps involve techniques like HPLC to ensure the purity of the compound.
Biological Activity and Potential Applications
Research suggests that N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide may exhibit significant biological activity due to its complex structure. Its potential applications include roles in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors involved in disease processes.
Potential Therapeutic Targets
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Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in disease processes.
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Receptor Modulation: It could modulate various biochemical pathways by interacting with specific receptors.
Comparison with Similar Compounds
Other compounds in the same class, such as N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide (CAS#: 879926-83-7), share similar structural features but differ in their sulfanyl groups. These variations can lead to differences in biological activity and chemical reactivity .
Comparison Table
Compound | Molecular Formula | Molecular Weight | Sulfanyl Group |
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N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide | C20H19ClN4O3S2 | 462.97 g/mol | Methylsulfanyl |
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide | C22H23ClN4O3S2 | 491.0 g/mol | Propylsulfanyl |
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